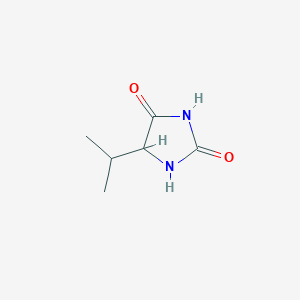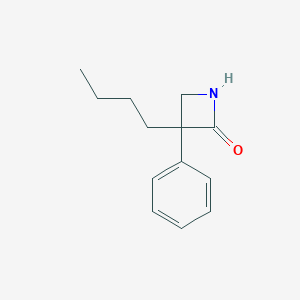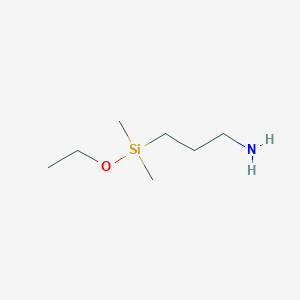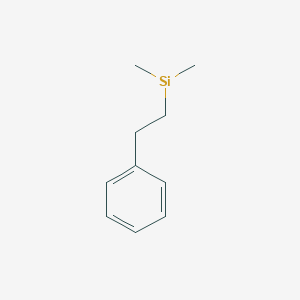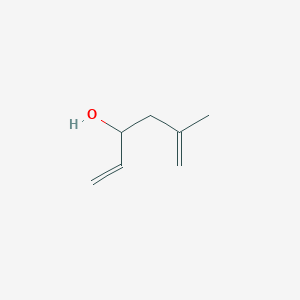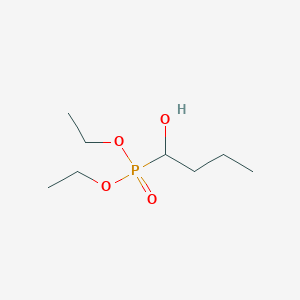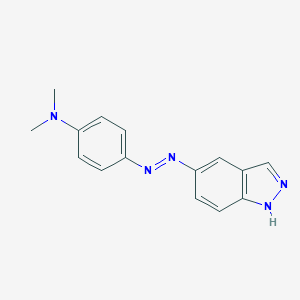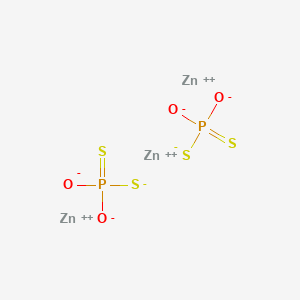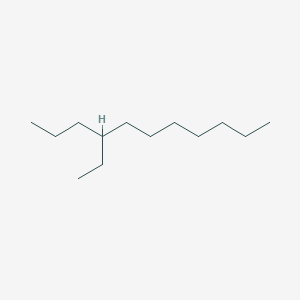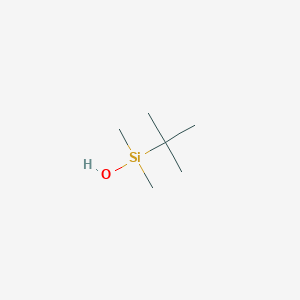
Homoglutathione
Übersicht
Beschreibung
Homoglutathione is a natural product found in Phaseolus coccineus, Phaseolus vulgaris, and Vigna radiata . It is a conjugate acid of a L-gamma-glutamyl-L-cysteinyl-beta-alaninate .
Synthesis Analysis
Homoglutathione synthesis involves the enzyme homoglutathione synthase (EC 6.3.2.23) that catalyzes the chemical reaction ATP + γ- L -glutamyl- L -cysteine + β-alanine ADP + phosphate + γ- L glutamyl- L -cysteinyl-β-alanine . The biosynthesis of glutathione and homoglutathione share a common first reaction, i.e., the synthesis of γ-glutamylcysteine, but the chemical diversity results from altered specificity for the nucleophilic amino acid in the second reaction of the pathway .Molecular Structure Analysis
The molecular formula of Homoglutathione is C11H19N3O6S . The IUPAC name is (2 S )-2-amino-5- [ [ (2 R )-1- (2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid .Chemical Reactions Analysis
Homoglutathione and glutathione share a common first reaction in their biosynthesis, i.e., the synthesis of γ-glutamylcysteine . The chemical diversity results from altered specificity for the nucleophilic amino acid in the second reaction of the pathway .Physical And Chemical Properties Analysis
The molecular weight of Homoglutathione is 321.35 g/mol . The InChIKey is HKBNQXMLSMKLJV-BQBZGAKWSA-N .Wissenschaftliche Forschungsanwendungen
Plant Disease Resistance
Homoglutathione in Soybean Cyst Nematode Resistance: In plant immune responses, reactive oxygen species (ROS) serve as signaling molecules that activate defense pathways against pathogens. hGSH, as an antioxidant and redox regulator, participates in the removal of hydrogen peroxide (H2O2). Research has shown that hGSH metabolism in resistant soybeans plays a crucial role in regulating ROS-generated signals, leading to resistance against soybean cyst nematodes .
Antioxidative Function in Plants
Chemistry and Biosynthesis of hGSH: hGSH is involved in regulating plant development and responses to environmental changes. It acts as a major antioxidant molecule in plants, particularly in leguminous plants where it is found alongside GSH. The antioxidative function of hGSH is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative stress .
Sulfur Metabolism and Storage
hGSH as a Sulfur Storage Molecule: hGSH is a product of sulfur metabolism and represents a storage form of reduced sulfur. It can be remobilized when needed, playing a significant role in the modulation of sulfate uptake and assimilation in plants .
Plant Growth and Development
Role of hGSH in Plant Life Cycle hGSH is involved in various phases of the plant life cycle, including embryo and meristem development, pollen germination, and the development of flower primordia. Its concentration and subcellular distribution are central factors controlling redox homeostasis and signaling in these processes .
Stress Response and Tolerance
hGSH in Plant Stress Response: The maintenance of a high hGSH/GSSG ratio is crucial for many physiological functions in plants. A decrease in this ratio can indicate oxidative stress. hGSH also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .
Potential Health Applications
hGSH and Human Diseases: While hGSH is predominantly studied in plants, its role in human health has also been explored. Alterations in glutathione homeostasis can serve as potential markers for human diseases. In cases of depletion of endogenous glutathione, exogenous sources like hGSH can be used to replenish the pool, highlighting its potential therapeutic applications .
Food Industry Applications
hGSH in Food Preservation and Enhancement: The antioxidant properties of hGSH can be leveraged in the food industry for preserving the nutritional quality and extending the shelf life of food products. Its ability to quench free radicals can mitigate the risk of potential damage, including cell death, which is beneficial in food processing and storage .
Biomarker for Oxidative Stress-Mediated Diseases
Monitoring hGSH Levels as Disease Indicators: The development of techniques for the in situ quantification of endogenously produced hGSH is crucial for understanding its bioprocessing in vivo. Monitoring hGSH levels can aid in routine assessment as a biomarker for different oxidative stress-mediated diseases .
Wirkmechanismus
Target of Action
Homoglutathione, an analog of glutathione (GSH), is synthesized by homoglutathione synthetases (hGSs) and is characterized by the presence of a β-alanine instead of glycine . It primarily targets reactive oxygen species (ROS) and acts as a master regulator of intracellular redox homeostasis .
Mode of Action
Homoglutathione, like glutathione, can be oxidized, directly or indirectly, by reactive oxygen species, functioning as a scavenger that prevents excessive oxidation of the cellular environment . It also reacts with different thiols to form mixed disulfides . These reversible redox reactions are responsible for many of its functions.
Biochemical Pathways
Homoglutathione is involved in the sulfur metabolism pathway . It is synthesized in a two-step process involving the ATP-dependent enzymes γ-glutamylcysteine synthetase and homoglutathione synthetase . The first step of homoglutathione biosynthesis occurs in the plastids, while the second step can take place in both plastids and cytosol .
Pharmacokinetics
The pharmacokinetics of glutathione and its metabolites are characterized by the peak plasma concentration (C max), elimination half time (t 1/2), and the area under the plasma concentration-time curve (AUC) for the first 60 min .
Result of Action
The action of homoglutathione results in the maintenance of tissue antioxidant defense and regulation of redox-sensitive signal transduction . The size of the homoglutathione pool and its redox status are strongly correlated with the tolerance of plants . It plays a crucial role in different phases of plant life cycle; it is involved in embryo and meristem development, as well as in pollen germination and in the development of flower primordia .
Action Environment
The action, efficacy, and stability of homoglutathione are influenced by environmental factors. For instance, in plants exposed to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants, the generation of reactive oxygen species and alterations in the intracellular redox environment perturb cellular physiology . As part of their response to these environmental stresses, plants produce homoglutathione, which acts as an antioxidant by quenching reactive oxygen species and is involved in the ascorbate–glutathione cycle that eliminates peroxides .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c12-6(11(19)20)1-2-8(15)14-7(5-21)10(18)13-4-3-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBNQXMLSMKLJV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317148 | |
| Record name | Homoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoglutathione | |
CAS RN |
18710-27-5 | |
| Record name | Homoglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18710-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoglutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is homoglutathione (hGSH), and how does it differ from glutathione (GSH)?
A: Homoglutathione (hGSH) is a sulfur-containing tripeptide found predominantly in legumes. It shares a similar structure with glutathione (GSH), a ubiquitous antioxidant in living organisms. The key difference lies in the substitution of the terminal glycine residue in GSH with a β-alanine in hGSH. []
Q2: What is the molecular formula and weight of hGSH?
A: The molecular formula of hGSH is C11H19N3O6S, and its molecular weight is 309.35 g/mol. []
Q3: What are the primary functions of hGSH in plants?
A: Like GSH, hGSH acts as a major redox buffer in plant cells, protecting them from oxidative stress. It is involved in various cellular processes, including growth, development, stress responses, and detoxification of xenobiotics (foreign compounds). [, , , , , , ]
Q4: How does hGSH contribute to herbicide tolerance in some plants?
A: In soybeans, hGSH is preferred over GSH for the detoxification of certain herbicides like acifluorfen and fomesafen. This detoxification process is catalyzed by glutathione S-transferases (GSTs), which conjugate hGSH to the herbicide molecules, rendering them inactive. [, , , ]
Q5: Do all plants synthesize hGSH?
A: No, hGSH synthesis is primarily observed in leguminous plants. Non-leguminous plants generally do not synthesize hGSH, even when genetically engineered to express the necessary enzyme, homoglutathione synthetase (hGSHS). This is likely due to the limited availability of β-alanine, a precursor for hGSH synthesis, in these plants. []
Q6: How is hGSH synthesized in plants?
A: hGSH synthesis is catalyzed by hGSHS, an enzyme that uses γ-glutamylcysteine and β-alanine as substrates. The enzyme shows high specificity for β-alanine over glycine. [, , , ]
Q7: Where is hGSHS localized within the plant cell?
A: hGSHS is primarily localized in the cytosol of plant cells. In contrast, GSHS, the enzyme responsible for GSH synthesis, is found in both the cytosol and mitochondria. []
Q8: How does the distribution of GSH and hGSH vary in different legume species and organs?
A: The ratio of GSH to hGSH varies significantly among different legume tribes and even within different organs of the same plant. For example, alfalfa leaves contain predominantly hGSH, while their nodules primarily contain GSH. [, ] This differential distribution suggests specific roles for each thiol in different plant tissues.
Q9: Does the expression of genes involved in (h)GSH biosynthesis change during nodule development and senescence?
A: Yes, the expression of genes involved in GSH and hGSH biosynthesis is differentially regulated during nodule development and senescence. For instance, during nodule development in pea, GSHS is significantly active, while in other organs, like leaves and roots, hGSHS is the predominant enzyme. [] This suggests a specific role for GSH in the rhizobia-legume symbiosis.
Q10: How do GSH and hGSH levels change during nodule senescence?
A: Both GSH and hGSH levels decrease during nodule senescence, which could be attributed to reduced synthesis and increased oxidative stress. [, ]
Q11: Is there a link between (h)GSH and plant defense responses?
A: Yes, studies have shown that altering GSH and hGSH levels or their ratio can trigger defense responses in plants, particularly in the context of legume-rhizobia interactions. []
Q12: How does hGSH interact with glutathione S-transferases (GSTs)?
A: hGSH acts as a preferred substrate for certain GSTs, particularly in legume species where it is abundant. These enzymes catalyze the conjugation of hGSH to specific substrates, including herbicides, facilitating their detoxification and removal from the plant. [, , , ]
Q13: What are the implications of the structural differences between GSH and hGSH for GST substrate specificity?
A: The presence of β-alanine instead of glycine in hGSH influences the substrate specificity of certain GSTs. Structural studies have shown that specific amino acid residues in the active site of hGSHS allow it to accommodate the longer β-alanine moiety. []
Q14: Can the substrate specificity of hGSHS be altered by mutations?
A: Yes, site-directed mutagenesis studies have demonstrated that altering specific amino acid residues in the active site of hGSHS can shift its substrate preference from β-alanine to glycine, effectively converting it to a GSHS. []
Q15: What analytical methods are used to quantify GSH and hGSH in plant tissues?
A: High-performance liquid chromatography (HPLC) with fluorescence detection is a common method used for the quantification of GSH and hGSH in plant tissues. This method involves derivatizing the thiols with a fluorescent tag for detection and quantification. [, , ]
Q16: Can hGSH be used as a tool to study oxidative stress in plants?
A: Yes, hGSH levels, similar to GSH levels, can be used as an indicator of oxidative stress in plants. Studies have shown that hGSH levels are altered under various stress conditions, including heavy metal exposure. []
Q17: What is the role of hGSH in the synthesis of homo-phytochelatins?
A: Homo-phytochelatins are heavy metal-binding peptides synthesized in some plants. hGSH serves as a substrate for homo-phytochelatin synthase, the enzyme responsible for their synthesis. []
Q18: Can homo-phytochelatins incorporate both GSH and hGSH?
A: Yes, studies have shown that homo-phytochelatin synthase can utilize both GSH and hGSH for the synthesis of homo-phytochelatins. This suggests a complex interplay between GSH and hGSH metabolism in plants. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




